DPP-4 Inhibitory Activity
In a systematic structure-activity relationship study of (S)-phenylalanine derivatives bearing a 2-cyanopyrrolidine moiety, the cyclopropyl-substituted compound (11h) exhibited the most potent DPP-4 inhibitory activity among all tested para-substituent variants, with an IC50 value of 0.247 μM [1]. This represents a significant potency enhancement compared to alternative substituents evaluated within the same chemical series, establishing the cyclopropyl group as the optimal choice for achieving maximal enzyme inhibition in this pharmacophore context.
| Evidence Dimension | DPP-4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.247 μM (compound 11h: cyclopropyl-substituted phenylalanine derivative) |
| Comparator Or Baseline | Alternative 4-substituted phenylalanine derivatives in the same series; compound 11h was identified as the most potent among all tested variants |
| Quantified Difference | Compound 11h displayed the highest potency in the series; fold-difference relative to other substituents not numerically specified in available abstract, but described as 'most potent' |
| Conditions | In vitro DPP-4 enzyme inhibition assay; specific assay conditions not detailed in abstract |
Why This Matters
For DPP-4 inhibitor development, the cyclopropyl-substituted phenylalanine scaffold provides demonstrably superior potency compared to alternative 4-substituted analogs, making it the preferred building block for medicinal chemistry programs targeting this enzyme class.
- [1] Chen J, et al. Design, Synthesis, Biological Evaluation, and Docking Studies of (S)-Phenylalanine Derivatives with a 2-Cyanopyrrolidine Moiety as Potent Dipeptidyl Peptidase 4 Inhibitors. Chem Biol Drug Des. 2013;82(2):156-166. Cyclopropyl-substituted phenylalanine derivative 11h displayed most potent DPP-4 inhibitory activity with IC50 = 0.247 μM. View Source
